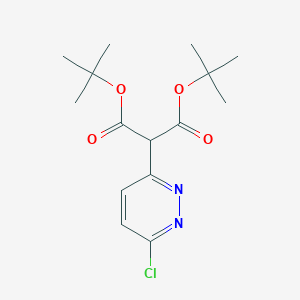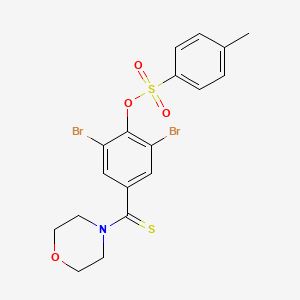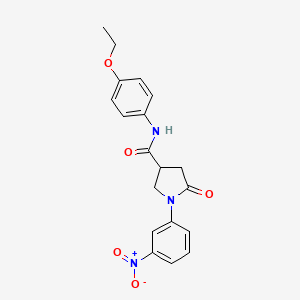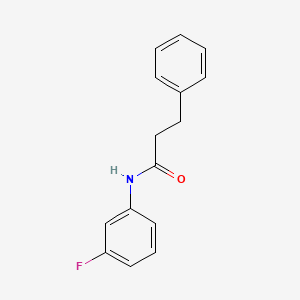![molecular formula C13H16ClN3S B11101155 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11101155.png)
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the 4-chlorophenyl group and the spiro structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of thiosemicarbazide with arylidene malononitrile or 4-chlorobenzaldehyde . The reaction conditions often include the use of solvents such as ethanol and catalysts like FeCl₃·6H₂O or MnO₂ . Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
the use of solvent-free techniques and microwave activation could be scaled up for industrial applications, offering advantages in terms of reduced reaction times and increased yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: H₂O₂, m-chloroperbenzoic acid
Reduction: NaBH₄
Substitution: Various nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with various molecular targets. The compound can inhibit enzymes such as proteases and kinases, which are involved in critical cellular pathways . The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolethiones: These compounds share a similar core structure and exhibit comparable biological activities.
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: These compounds also contain a spiro structure and have been studied for their antimicrobial properties.
Uniqueness
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H16ClN3S |
|---|---|
Molecular Weight |
281.80 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C13H16ClN3S/c14-10-4-6-11(7-5-10)17-12(18)15-13(16-17)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,15,18) |
InChI Key |
QGBTWNUTZLSHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11101077.png)
![N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11101090.png)
![5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B11101094.png)
![4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B11101100.png)


![N-(4-bromophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11101112.png)
![N-(3-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-2-phenylacetamide](/img/structure/B11101114.png)
![2-(4-{2-[(4-Methylphenyl)sulfonyl]ethyl}piperazin-1-yl)ethanol](/img/structure/B11101121.png)

![1-(3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B11101137.png)
![(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B11101142.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11101150.png)
